Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate is an organic compound characterized by the presence of a trifluoromethyl-substituted phenyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate typically involves the esterification of 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid.
Reduction: Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate involves its interaction with molecular targets through its ester and trifluoromethyl groups. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate
- Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate
- Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate
Uniqueness
Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F6O3/c1-2-25-14(24)6-4-3-5-13(23)10-7-11(15(17,18)19)9-12(8-10)16(20,21)22/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEORLJCWMDPBAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645524 |
Source
|
Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-97-7 |
Source
|
Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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